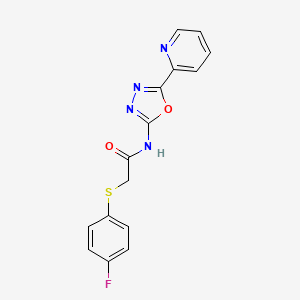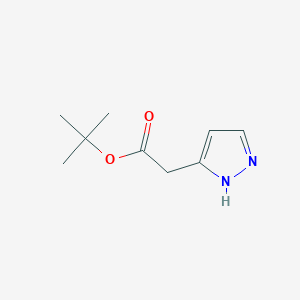![molecular formula C17H12ClF3O3 B2900751 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one CAS No. 109140-15-0](/img/structure/B2900751.png)
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group, a chlorinated phenoxy group, and a benzofuranone core
作用机制
Target of Action
The primary target of 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one, also known as Acifluorfen , is the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants .
Mode of Action
Acifluorfen acts by inhibiting the PPO enzyme . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of heme and chlorophyll . The accumulation of protoporphyrinogen IX leads to the production of reactive oxygen species, causing lipid peroxidation and cell membrane damage .
Biochemical Pathways
The inhibition of PPO disrupts the heme and chlorophyll biosynthesis pathways . This disruption leads to a deficiency in these essential molecules, affecting various downstream processes. For instance, the lack of chlorophyll impairs photosynthesis, while heme deficiency affects electron transport in mitochondria .
Pharmacokinetics
It has the potential to leach into groundwater and is persistent in soils and aquatic systems .
Result of Action
The action of Acifluorfen leads to the death of susceptible plants. The inhibition of PPO and the subsequent disruption of heme and chlorophyll biosynthesis result in the cessation of critical cellular functions such as photosynthesis and respiration . This leads to the wilting and eventual death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Acifluorfen. For instance, its volatility and solubility suggest that it can be affected by temperature, rainfall, and soil type . Furthermore, its persistence in soils and aquatic systems indicates that it may have long-term environmental impacts .
生化分析
Biochemical Properties
The biochemical properties of 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one are not fully understood. It is known that similar compounds interact with various enzymes and proteins. For instance, a related compound, fluoroglycofen ethyl, is degraded by the bacterium Mycobacterium phocaicum . The degradation process involves several metabolites, including 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that similar compounds can have significant effects on cells. For example, fluoroglycofen ethyl, a related compound, can cause cells and cell organelles to dry and disintegrate rapidly due to lipid peroxidation .
Molecular Mechanism
Related compounds are known to inhibit the enzyme protoporphyrinogen oxidase (PROTOX), which is involved in chlorophyll and heme biosynthesis . This inhibition leads to a chain of reactions that ultimately results in lipid peroxidation .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that similar compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one typically involves multiple steps. One common method includes the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for a 24-hour reaction time . Another method involves etherification with 3,4-dichlorobenzotrifluoride at 130-175°C, followed by acidification to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as crown ethers, and mixed solvents like dimethylsulfoxide/toluene, can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of bioactive natural products and conducting polymers.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and safety profiles.
相似化合物的比较
Similar Compounds
Acifluorfen: 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.
Fomesafen: 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide.
Uniqueness
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one is unique due to its benzofuranone core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
属性
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3O3/c1-16(2)12-8-10(4-5-11(12)15(22)24-16)23-14-6-3-9(7-13(14)18)17(19,20)21/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSOGNLMQLLNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-({1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2900668.png)

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2900674.png)


![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2900677.png)

![1-(cyclopropylmethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2900680.png)
![ethyl 3-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2900681.png)




methyl}furan-3-carboxamide](/img/structure/B2900691.png)
